molecular formula C24H20ClN3O3 B3037229 5-(4-chlorophenyl)-N-(2,5-dimethoxyphenyl)-1-phenyl-1H-pyrazole-3-carboxamide CAS No. 477712-41-7

5-(4-chlorophenyl)-N-(2,5-dimethoxyphenyl)-1-phenyl-1H-pyrazole-3-carboxamide

Cat. No. B3037229
CAS RN: 477712-41-7
M. Wt: 433.9 g/mol
InChI Key: QITADYWDSARWAF-UHFFFAOYSA-N
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Description

The compound 5-(4-chlorophenyl)-N-(2,5-dimethoxyphenyl)-1-phenyl-1H-pyrazole-3-carboxamide is a pyrazole derivative, a class of organic compounds known for their diverse pharmacological activities. While the specific compound is not directly studied in the provided papers, related compounds with similar structural motifs have been synthesized and analyzed, providing insights into the potential characteristics of the compound of interest.

Synthesis Analysis

The synthesis of pyrazole derivatives often involves the functionalization of the pyrazole scaffold, as seen in the synthesis of 3-(4-chlorophenyl)-5-(3-hydroxy-4-ethoxyphenyl)-4,5-dihydro-1H-pyrazole-1-carboxamide, which was achieved through specification and transamidation of ester-functionalized pyrazoles . This method allows for the introduction of various substituents, which can be optimized for desired biological activities, such as inhibition of protein kinases.

Molecular Structure Analysis

The crystal structure of a related compound, 5-(4-Chlorophenyl)-1-(6-methoxypyridazin-3-yl)-1H-pyrazole-3-carboxylic acid, was determined using crystallographic techniques and further examined using quantum chemical methods . The compound crystallized in the triclinic space group P-1, with specific cell parameters provided. The molecular geometry and vibrational frequencies were calculated and showed good agreement with experimental data, suggesting that similar computational methods could be applied to analyze the molecular structure of 5-(4-chlorophenyl)-N-(2,5-dimethoxyphenyl)-1-phenyl-1H-pyrazole-3-carboxamide.

Chemical Reactions Analysis

The chemical reactivity of pyrazole derivatives can be inferred from computational studies, such as the HOMO-LUMO energy gap analysis, which provides information on the stability and reactivity of a molecule . The molecular electrostatic potential map can also offer insights into the reactive sites of the molecule, which is crucial for understanding its interactions with biological targets.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives can be predicted using computational methods. For instance, thermodynamic properties such as entropy, enthalpy, and Gibbs free energy can be calculated to predict the stability and reactivity under different conditions . These properties are essential for understanding the behavior of the compound in biological systems and its potential as a drug candidate.

Scientific Research Applications

Synthesis and Structural Analysis

  • The compound's synthesis involves reactions with specific reagents, offering insights into its chemical structure and properties. For instance, the synthesis and crystal structure analysis of similar compounds provide a foundational understanding of their molecular arrangement and interactions (Prabhuswamy et al., 2016).

Medicinal Chemistry and Biological Activity

  • Pyrazole derivatives, including compounds structurally related to 5-(4-chlorophenyl)-N-(2,5-dimethoxyphenyl)-1-phenyl-1H-pyrazole-3-carboxamide, have been explored for their potential anti-inflammatory and anticancer properties. This highlights the potential medicinal application of such compounds in therapeutic settings (El‐Hawash & El-Mallah, 1998), (Ahsan et al., 2018).

Computational Studies and Drug Design

  • Computational predictions and structure-activity relationship studies of similar compounds provide insights into their potential as candidate drugs. This includes understanding their properties, effects on the human body, and potential as protein kinase inhibitors (Singh et al., 2009).

Spectroscopic and Material Science Research

  • Detailed investigations using techniques like density functional theory (DFT) and spectroscopic methods (UV-Visible, FT-IR, NMR) aid in understanding the molecular structure and chemical reactivity of such compounds. This research is crucial in material science for developing new materials with specific properties (Pathade et al., 2020).

Synthesis and Antimicrobial Activities

  • Research on the synthesis of related pyrazole derivatives and their antimicrobial activities against various bacterial strains highlights the potential of such compounds in addressing microbial resistance and infections (Ragavan et al., 2010).

properties

IUPAC Name

5-(4-chlorophenyl)-N-(2,5-dimethoxyphenyl)-1-phenylpyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20ClN3O3/c1-30-19-12-13-23(31-2)20(14-19)26-24(29)21-15-22(16-8-10-17(25)11-9-16)28(27-21)18-6-4-3-5-7-18/h3-15H,1-2H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QITADYWDSARWAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)NC(=O)C2=NN(C(=C2)C3=CC=C(C=C3)Cl)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401138800
Record name 5-(4-Chlorophenyl)-N-(2,5-dimethoxyphenyl)-1-phenyl-1H-pyrazole-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401138800
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

433.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(4-chlorophenyl)-N-(2,5-dimethoxyphenyl)-1-phenyl-1H-pyrazole-3-carboxamide

CAS RN

477712-41-7
Record name 5-(4-Chlorophenyl)-N-(2,5-dimethoxyphenyl)-1-phenyl-1H-pyrazole-3-carboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=477712-41-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(4-Chlorophenyl)-N-(2,5-dimethoxyphenyl)-1-phenyl-1H-pyrazole-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401138800
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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